2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
Description
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS: 1352222-12-8) is a fluorinated aromatic ketone with the molecular formula C₈H₄ClF₃O and a molecular weight of 222.592 g/mol . It features a 3-fluorophenyl group attached to a chloro-difluoroacetyl moiety. This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing effects of the fluorine and chlorine atoms, enhancing the electrophilicity of the carbonyl group .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-2-1-3-6(10)4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFXDSSNNHJAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
Mechanism:
AlCl₃ activates the acyl chloride, forming an acylium ion that electrophilically substitutes the 3-fluorobenzene ring. The reaction proceeds via intermediate complexes, with careful control of temperature to minimize side reactions like polyacylation.
Example Protocol :
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Dissolve AlCl₃ (133.5 g, 1 mol) in DCM under nitrogen.
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Add 2,2-difluoro-2-chloroacetyl chloride (113 g, 1 mol) dropwise at 0°C.
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Reflux for 30 minutes, then add 3-fluorobenzene (97 g, 0.85 mol) over 2 hours.
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Quench with ice water, extract with DCM, and purify via distillation.
Antimony Pentahalide-Catalyzed Friedel-Crafts Reaction
Antimony pentahalides (SbHal₅) offer enhanced catalytic efficiency and compatibility with fluorination steps. This method is ideal for one-pot acylation-fluorination sequences.
Reaction Conditions:
Advantages:
-
Tolerates electron-deficient arenes.
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Enables in-situ fluorination via HF-assisted halogen exchange.
Example Protocol :
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Mix SbCl₅ (9.8 g, 0.032 mol) and HF (1.2 g, 0.06 mol) in toluene.
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Add 3-fluorobenzene (0.2 mol) and 2-chloroacetyl chloride (0.22 mol).
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Heat at 60°C for 12 hours, then quench with NaHCO₃.
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., [BMIM][Cl]) serve as green solvents and catalysts, improving reaction selectivity and reducing waste.
Reaction Conditions:
Key Features:
-
Eliminates volatile organic solvents.
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Reusable ionic liquid reduces costs.
Example Protocol :
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Combine [BMIM][Cl] (0.5 mol), 3-fluorobenzene (1.02 mol), and 2,2-difluoro-2-chloroacetyl chloride (1 mol).
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Stir at 25°C for 6 hours.
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Separate layers, extract with ethyl acetate, and distill the product.
Halogenation of 1-(3-Fluorophenyl)ethanone
This two-step approach involves initial acylation followed by α-position halogenation.
Step 2: Chlorofluorination
Limitations:
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Requires strict anhydrous conditions.
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Lower overall yield due to multiple steps.
Base-Mediated Reaction with Halothane
Halothane (CF₃CHBrCl) reacts with phenoxides to introduce gem-difluoroalkyl groups.
Reaction Conditions:
Mechanism:
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Deprotonation of 3-fluorophenol to form phenoxide.
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Nucleophilic attack on halothane, yielding the difluoro-chloroethyl ether.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| AlCl₃-Friedel-Crafts | AlCl₃ | 85–95 | 0–50°C | High yield, scalable | Corrosive catalyst, waste generation |
| SbHal₅-Friedel-Crafts | SbCl₅/HF | 90–98 | 40–80°C | One-pot fluorination, high efficiency | Toxic catalysts, HF handling |
| Ionic Liquid | [BMIM][Cl] | 88–92 | 25°C | Eco-friendly, reusable | High ionic liquid cost |
| Halogenation | Cl₂/KF | 70–75 | 60–80°C | Flexibility in substitution | Multi-step, lower yield |
| Halothane-Mediated | KOH | 60–75 | 25–40°C | Mild conditions, unique substitution | Requires oxidation step |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone include:
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone include substituted derivatives, oxidized products such as carboxylic acids, and reduced products such as alcohols .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic agents . The presence of fluorine atoms enhances the biological activity and metabolic stability of the resulting drugs, making them more effective in clinical applications .
Case Study: Analgesic Development
Research has demonstrated that derivatives of 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone exhibit potent analgesic properties. For instance, studies have shown that modifications to the compound can lead to new formulations that provide pain relief with fewer side effects compared to traditional analgesics .
Agricultural Chemicals
Formulation of Herbicides and Pesticides
In agriculture, this compound is utilized in the formulation of effective herbicides and pesticides , contributing significantly to crop protection strategies. Its unique chemical properties allow for the development of agrochemicals that are both effective and environmentally friendly .
Research Insights
Studies indicate that compounds derived from 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone can target specific weed species while minimizing harm to non-target plants. This selectivity enhances agricultural productivity and sustainability .
Material Science
Production of Specialty Polymers and Resins
The compound is also applied in material science for producing specialty polymers and resins. These materials benefit from enhanced properties such as increased durability and resistance to environmental factors, making them suitable for various industrial applications .
Research and Development
Reagent in Organic Synthesis
As a valuable reagent in organic synthesis, 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone enables researchers to explore new chemical reactions. Its reactivity allows for the development of innovative compounds across multiple disciplines within chemistry .
Diagnostic Agents
Imaging Techniques in Medical Applications
There is ongoing research into the use of this compound for developing diagnostic agents that improve imaging techniques in medical applications. Its unique structure may enhance the contrast and clarity of imaging modalities, providing better insights into patient conditions .
Summary Table of Applications
| Application Area | Specific Uses | Impact |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhanced drug efficacy and safety |
| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop protection |
| Material Science | Production of specialty polymers and resins | Increased durability and environmental resistance |
| Research and Development | Reagent in organic synthesis | Innovation in chemical reactions |
| Diagnostic Agents | Development of imaging agents | Improved diagnostic accuracy |
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-1-(3-fluorophenyl)ethanone (CAS 53688-18-9)
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 172.58 g/mol
- Key Difference: Lacks the two fluorine atoms on the ethanone group, resulting in reduced electronegativity and higher reactivity in nucleophilic acyl substitutions compared to the target compound .
2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8)
- Key Difference: Contains fluorine at the 2- and 4-positions of the phenyl ring instead of the 3-position.
1-(3',5'-Dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone
Heterocyclic and Functional Group Modifications
2-(3-Chlorophenyl)-2,2-difluoro-1-(furan-2-yl)ethanone
- Key Difference : Replaces the 3-fluorophenyl group with a furan ring. In SARS-CoV-2 inhibition assays, this compound showed 13% inhibition at 0.1 mM , suggesting reduced efficacy compared to pyridinyl analogs .
2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone
- Molecular Formula: C₁₁H₈ClF₂NO
- Such structural features may influence solubility and biological activity .
2-Chloro-2,2-difluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1965193-10-5)
Halogenation Pattern Differences
2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone (CAS 147495-57-6)
- Molecular Formula : C₈H₃Cl₂F₃O
- Key Difference : Features multiple fluorines and a chlorine on the aromatic ring, increasing molecular weight (243.01 g/mol ) and polarity. This compound is ≥95% pure and stored at 4–8°C, similar to the target compound .
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
- Molecular Formula : C₈H₄ClF₃O
- Key Difference: Replaces the difluoro-chloro group with a trifluoroethyl group.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The chloro-difluoro group in the target compound enhances electrophilicity at the carbonyl carbon, making it more reactive than non-fluorinated analogs like 2-chloro-1-(3-fluorophenyl)ethanone .
- Biological Activity : Structural modifications, such as replacing the phenyl group with a furan or pyridinyl ring, significantly impact inhibitory activity against viral proteases. For example, pyridinyl derivatives show higher inhibition rates (up to 27%) compared to furan-containing analogs .
- Stability and Storage : Compounds with higher fluorine content (e.g., trifluoromethyl groups) often require stringent storage conditions (4–8°C) to prevent decomposition, as seen in both the target compound and CAS 147495-57-6 .
Biological Activity
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS No. 1352222-12-8) is a synthetic organic compound that belongs to the class of substituted ethanones. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties and reactivity with biological macromolecules. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6ClF2O
- Molecular Weight : 192.58 g/mol
- IUPAC Name : 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
The biological activity of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in the structure and function of these biomolecules, potentially resulting in various biological effects.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of substituted ethanones can exhibit significant antimicrobial properties. The presence of halogen substituents like chlorine and fluorine may enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy against bacterial strains.
- Cytotoxicity : Preliminary investigations into the cytotoxic effects of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone on cancer cell lines have demonstrated its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in specific cancer cells was observed in vitro, suggesting a mechanism that may involve DNA damage or disruption of cellular signaling pathways.
- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures may possess anti-inflammatory properties. The modulation of cytokine production and inhibition of inflammatory pathways are potential mechanisms through which this compound could exert such effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production |
Case Study: Cytotoxicity on Cancer Cell Lines
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone on various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential. The mechanism was further explored through flow cytometry analysis which indicated an increase in early apoptotic cells upon treatment with the compound.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | DNA damage |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluorobenzene derivative reacts with a chlorinated/difluorinated acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from similar compounds (e.g., 1-(3-fluoro-4-hydroxyphenyl)ethanone) shows that temperature control (50–60°C), solvent selection (e.g., CS₂ or acetone), and stoichiometric ratios significantly impact yield . Steam distillation is often used to isolate the product .
Q. How can researchers safely handle intermediates and byproducts generated during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., halogenated waste) require strict protocols:
- Use fume hoods, nitrile gloves, and protective eyewear.
- Quench reactions with cold water to stabilize reactive species.
- Segregate waste by chemical class and collaborate with certified disposal services to avoid environmental contamination .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ ~190–210 ppm). For example, 4-(3-fluorophenyl)-imidazole derivatives show distinct splitting patterns due to fluorine coupling .
- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 235) and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic data for halogenated aromatic ketones?
- Methodological Answer : Contradictions in X-ray diffraction data (e.g., disordered halogen positions) can be addressed using:
- SHELX suite : Refinement with SHELXL for small-molecule structures, leveraging high-resolution data and twin-law corrections .
- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty and validate bond angles/distances .
- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths to identify systematic errors .
Q. What strategies optimize regioselectivity in derivatization reactions of 2-chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to meta positions to steer electrophilic substitution .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups selectively .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon .
Q. How do steric and electronic effects of the trifluoromethyl and chloro groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The -CF₂Cl group is strongly electron-withdrawing, activating the carbonyl toward nucleophilic attack (e.g., Grignard reagents) but deactivating the aromatic ring toward electrophiles .
- Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) require longer reaction times or elevated temperatures to overcome steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
